molecular formula C9H7ClN2OS B12700420 N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide CAS No. 91991-18-3

N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide

Cat. No.: B12700420
CAS No.: 91991-18-3
M. Wt: 226.68 g/mol
InChI Key: NDQCLZBDMKRDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide is a chemical compound that belongs to the benzisothiazole family This compound is characterized by the presence of a benzisothiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms The chlorine atom attached to the benzisothiazole ring and the acetamide group further define its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 5-chloro-2,1-benzisothiazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzisothiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the chlorine atom and acetamide group can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide stands out due to its unique combination of a benzisothiazole ring with a chlorine atom and an acetamide group. This specific structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and better electronic properties for use in materials science .

Properties

CAS No.

91991-18-3

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

N-(5-chloro-2,1-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C9H7ClN2OS/c1-5(13)11-9-7-4-6(10)2-3-8(7)12-14-9/h2-4H,1H3,(H,11,13)

InChI Key

NDQCLZBDMKRDBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=C(C=CC2=NS1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.